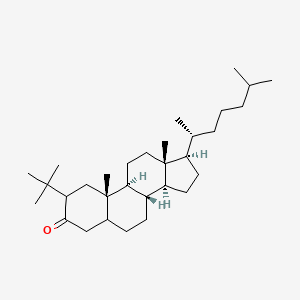
2-tert-Butylcholestan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylcholestan-3-one, also known as 2β-(1,1-Dimethylethyl)-5α-cholestan-3-one, is a synthetic organic compound with the molecular formula C31H54O and a molecular weight of 442.76 g/mol . This compound is a derivative of cholestane, a saturated steroid hydrocarbon, and features a tert-butyl group at the second position and a ketone group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl hypochlorite in the presence of a base to introduce the tert-butyl group . The reaction conditions often require low temperatures and controlled environments to prevent decomposition.
Industrial Production Methods: Industrial production of 2-tert-Butylcholestan-3-one may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butylcholestan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butylcholestan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and steroids.
Biology: Studied for its potential effects on cellular processes and as a model compound for steroid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butylcholestan-3-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and effects within biological systems .
Comparison with Similar Compounds
Cholestan-3-one: Lacks the tert-butyl group, making it less lipophilic.
2-tert-Butylcholestanol: Similar structure but with an alcohol group instead of a ketone.
2-tert-Butylcholestane: Lacks the ketone group, affecting its reactivity and interactions.
Uniqueness: 2-tert-Butylcholestan-3-one’s unique combination of a tert-butyl group and a ketone group provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55162-57-7 |
|---|---|
Molecular Formula |
C31H54O |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-2-tert-butyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H54O/c1-20(2)10-9-11-21(3)24-14-15-25-23-13-12-22-18-28(32)27(29(4,5)6)19-31(22,8)26(23)16-17-30(24,25)7/h20-27H,9-19H2,1-8H3/t21-,22?,23+,24-,25+,26+,27?,30-,31+/m1/s1 |
InChI Key |
NOPSUWNQUASERN-FXLHRXESSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(=O)C4)C(C)(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















